molecular formula C27H32N2O2 B14962964 3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione

3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione

Cat. No.: B14962964
M. Wt: 416.6 g/mol
InChI Key: DWQLFVMUFOZMOQ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a cyclohexane ring fused to a pyrazino[1,2-a]quinoline core. Key structural elements include:

  • Spiro junction: Connects the cyclohexane and pyrazinoquinoline moieties at position 1 (cyclohexane) and 5' (pyrazinoquinoline).
  • Substituents: A 2,3-dimethylphenyl group at position 3', and two methyl groups at the 4,4 positions of the cyclohexane ring.

The compound’s complexity arises from its fused polycyclic system and stereochemical arrangement, which may influence pharmacokinetic properties like solubility and membrane permeability.

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-5',5'-dimethylspiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C27H32N2O2/c1-18-8-7-11-21(19(18)2)28-12-13-29-22-10-6-5-9-20(22)14-27(23(29)17-28)24(30)15-26(3,4)16-25(27)31/h5-11,23H,12-17H2,1-4H3

InChI Key

DWQLFVMUFOZMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)CC(CC4=O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the cyclohexane and pyrazinoquinoline intermediates, followed by their spirocyclization under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, reduced spirocyclic compounds, and functionalized aromatic compounds.

Scientific Research Applications

3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3’-(2,3-DIMETHYLPHENYL)-4,4-DIMETHYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRAZINO[1,2-A]QUINOLINE]-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Physicochemical Properties Reported/Inferred Bioactivity
Target Compound Spiro[cyclohexane-pyrazinoquinoline] 2,3-Dimethylphenyl, 4,4-dimethyl High lipophilicity (logP ~4.2*) Hypothesized enzyme inhibition
6′,6′-Dimethyl-5′,6′-dihydrospiro[cyclohexane-1,4′-pyrrolo[3,2,1-ij]quinoline]-1′,2′-dione (10h) Spiro[cyclohexane-pyrroloquinoline] 6′,6′-Dimethyl Moderate logP (~3.5) Not specified; likely CNS-targeted
7,9-Bis(4-chlorophenyl)-10,30-dimethyl-spiro[pyrazoloquinoline] (7b) Spiro[pyrazoloquinoline-pyrimidine] 4-Chlorophenyl, methyl High polarity (logP ~2.8) Anticancer (via topoisomerase inhibition)
Spiro[isoxazolo-pyrazinoquinoline] (Compound 44) Spiro[isoxazolo-pyrazinoquinoline] Fluoro, methyl, oxadiazole Moderate solubility (logP ~3.1) Antituberculosis (DNA gyrase inhibition)

*Estimated via analogous compounds.

Key Findings:

Structural Nuances: The target compound’s pyrazinoquinoline core distinguishes it from pyrroloquinoline (e.g., 10h) and pyrazoloquinoline (e.g., 7b) derivatives. The 2,3-dimethylphenyl group at position 3' increases steric bulk compared to halophenyl (e.g., 7b) or oxadiazole (e.g., Compound 44) substituents, which may affect target selectivity .

Physicochemical Properties :

  • The 4,4-dimethylcyclohexane moiety enhances lipophilicity relative to analogs with smaller substituents (e.g., methyl or methoxy groups), suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • Dione functionalities at positions 2 and 6 are conserved across spiro-diones (e.g., 10h, 7b), enabling chelation or hydrogen bonding with metal ions or enzyme active sites .

Biological Implications: Mechanistic Overlap: Evidence suggests spiro-diones with quinoline cores often target enzymes like DNA gyrase or topoisomerases (e.g., Compound 44’s antitubercular activity) . The target compound may share this mechanism but with altered potency due to its dimethylphenyl group . Selectivity Challenges: While structural similarity (Tanimoto coefficient >0.85) correlates with a 20% chance of shared gene expression profiles, minor substituent changes (e.g., dimethyl vs. chlorophenyl) can drastically alter target engagement .

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